BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

Lipophilicity Drug-likeness Cannabinoid receptor modulators

This compound belongs to the N-aryl-tetrahydrocyclohepta[c]pyrazole-3-carboxylic acid family, a class of heterocyclic building blocks primarily utilized as key intermediates in the synthesis of cannabinoid receptor modulators and calcium release-activated calcium (CRAC) channel blockers. With molecular formula C15H15FN2O2 and molecular weight 274.29 g/mol, it bears a 4-fluorophenyl substituent at the N1 position, a carboxylic acid handle at C3, and a saturated seven-membered cycloheptane ring fused to the pyrazole core.

Molecular Formula C15H15FN2O2
Molecular Weight 274.295
CAS No. 923846-56-4
Cat. No. B2733917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
CAS923846-56-4
Molecular FormulaC15H15FN2O2
Molecular Weight274.295
Structural Identifiers
SMILESC1CCC2=C(CC1)N(N=C2C(=O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN2O2/c16-10-6-8-11(9-7-10)18-13-5-3-1-2-4-12(13)14(17-18)15(19)20/h6-9H,1-5H2,(H,19,20)
InChIKeyPLMBWLDNELWLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid (CAS 923846-56-4) – Compound Class and Core Characteristics for Procurement Decisions


This compound belongs to the N-aryl-tetrahydrocyclohepta[c]pyrazole-3-carboxylic acid family, a class of heterocyclic building blocks primarily utilized as key intermediates in the synthesis of cannabinoid receptor modulators [1] and calcium release-activated calcium (CRAC) channel blockers . With molecular formula C15H15FN2O2 and molecular weight 274.29 g/mol, it bears a 4-fluorophenyl substituent at the N1 position, a carboxylic acid handle at C3, and a saturated seven-membered cycloheptane ring fused to the pyrazole core [2]. The fluorine atom, absent in the parent scaffold and replaced by chlorine or hydrogen in common analogs, imparts distinct electronic properties and modulates lipophilicity relative to its chloro-substituted comparators, directly affecting both synthetic derivatization profiles and the physicochemical space accessible to downstream drug candidates.

Why 1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid Cannot Be Swapped with its Chloro or Unsubstituted Analogs Without Quantitative Re-Validation


Generic substitution among N1-aryl-cyclohepta[c]pyrazole-3-carboxylic acids is precluded by the fact that even a single halogen substitution on the phenyl ring substantially alters computed lipophilicity (XLogP3), hydrogen-bonding patterns, and electronic surface properties, all of which propagate into downstream amide or ester derivatives and are known to determine cannabinoid receptor subtype selectivity [1]. The 4-fluorophenyl variant occupies a specific lipophilicity window (XLogP3 ~3.0–3.5) that is lower than either the 4-chlorophenyl (XLogP3 4.1 [2]) or 2,4-dichlorophenyl (XLogP3 4.8 [3]) analogs but significantly higher than the unsubstituted parent (XLogP3 1.8 [4]). Because downstream biological activity in this chemotype is intimately tied to the steric and electronic character of the N1-aryl group [1], any unqualified replacement risks producing compounds that fall outside validated property ranges, compromising target engagement, metabolic stability, or synthetic tractability. The following quantitative evidence guide details the specific measurable dimensions where this compound differentiates.

Quantitative Differentiation of 1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid Against Closest Analogs


Fluorine Substituent Reduces Computed Lipophilicity by 0.6–1.8 Log Units Relative to Chloro Analogs

The 4-fluorophenyl analog (target) exhibits a computed XLogP3 of approximately 3.0–3.5, positioning it between the unsubstituted parent (XLogP3 1.8 [1]) and the 4-chlorophenyl analog (XLogP3 4.1 [2]) or 2,4-dichlorophenyl analog (XLogP3 4.8 [3]). This intermediate lipophilicity is critical for balancing membrane permeability with aqueous solubility in cannabinoid modulator lead optimization, where the hexahydro-cycloheptapyrazole patent explicitly teaches that N1-aryl substitution modulates both CB1/CB2 binding affinity and physicochemical suitability [4].

Lipophilicity Drug-likeness Cannabinoid receptor modulators

Molecular Weight of the 4-Fluorophenyl Analog Lies Within the Optimal Range for CNS Drug-Likeness Versus Heavier Chloro Analogs

The target compound (MW 274.29 g/mol [1]) is 16.45 g/mol lighter than the 4-chlorophenyl analog (MW 290.74 g/mol [2]) and 50.9 g/mol lighter than the 2,4-dichlorophenyl analog (MW 325.2 g/mol [3]). In the context of cannabinoid receptor modulators, where the core scaffold alone contributes ~180 Da, each additional chlorine atom adds significant mass that may compromise blood-brain barrier penetration when the final amide product exceeds the ~400 Da CNS drug-likeness threshold [4].

Molecular weight CNS drug-likeness Fragment-based design

Fluorine Substitution Alters Hydrogen Bond Acceptor Count Relative to Non-Halogenated Parent, Impacting Synthetic Derivatization

The 4-fluorophenyl analog possesses 4 hydrogen bond acceptor sites (2 carboxylic acid oxygens, 1 pyrazole nitrogen, 1 fluorine) versus 3 for the unsubstituted parent [1], a subtle increase that can influence amide coupling regioselectivity and the hydrogen-bonding network of the final ligand-target complex. The fluorine atom acts as a weak H-bond acceptor, a property absent in the parent hydrocarbon and electronically distinct from the chlorine in the 4-chlorophenyl analog, where chlorine is a poor H-bond acceptor in drug-relevant environments but contributes to halogen bonding [2].

Hydrogen bonding Amide coupling efficiency Synthetic accessibility

Fluorine Blocks Metabolic Soft Spot Present in Unsubstituted Phenyl Analog While Maintaining Lower LogP Than Chlorine Analogs

Class-level inference from medicinal chemistry indicates that the 4-fluorophenyl substituent, compared to an unsubstituted phenyl ring, is resistant to cytochrome P450-mediated para-hydroxylation, a common metabolic clearance pathway for phenyl-containing drug candidates [1]. At the same time, the fluorine atom contributes less to lipophilicity (estimated logD contribution ~+0.17 for fluoro vs +0.71 for chloro [2]) compared to chlorine, thereby avoiding the excessive logP burden and potential hERG or phospholipidosis risk associated with poly-halogenated aryl analogs [3]. Direct experimental metabolic stability data for the target compound itself is not available in the public domain; this evidence is based on well-established fluorine substitution principles validated across multiple chemotypes.

Metabolic stability Fluorine substitution CYP450 oxidation

Enabling Intermediate for Cannabinoid Receptor Modulator Patent Series Where N1-Aryl Identity Determines Subtype Selectivity

The Janssen hexahydro-cycloheptapyrazole cannabinoid modulator patents (e.g., US20080070968A1 [1]) explicitly claim compounds with varied N1-aryl substitution, where the aryl group is a critical determinant of CB1 versus CB2 receptor subtype selectivity. Within this framework, the 4-fluorophenyl carboxylic acid serves as a direct precursor to amide derivatives where the fluorine atom's electronic effect modulates the pKa of the carboxylic acid (amide coupling reactivity) and the electron density on the pyrazole ring, both of which influence final ligand-receptor binding [1]. While the 4-chlorophenyl and 2,4-dichlorophenyl analogs are also viable intermediates, the 4-fluorophenyl variant provides an electronic profile (Hammett σp = +0.06 for F vs +0.23 for Cl [2]) that is closer to hydrogen, allowing finer tuning of receptor pharmacology without the steric bulk of chlorine.

Cannabinoid receptor CB1/CB2 selectivity Patent intermediate

Optimal Application Scenarios for 1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of CNS-Penetrant Cannabinoid CB2-Selective Amide Derivatives

When a medicinal chemistry program requires a cyclohepta[c]pyrazole-3-carboxamide library with balanced logP (target ligand logP ~3–5) and molecular weight <400 Da for CNS penetration, the 4-fluorophenyl analog is the preferred intermediate. Its XLogP3 of ~3.0–3.5 and MW of 274 Da leave sufficient property budget for diverse amidation partners, unlike the 4-chlorophenyl (XLogP3 4.1, MW 291) or 2,4-dichlorophenyl (XLogP3 4.8, MW 325) variants, which push final compounds toward higher logP and MW that risk efflux transporter recognition [1].

Fine-Tuning CB1 vs CB2 Receptor Subtype Selectivity Through Electronic Modulation of N1-Aryl Group

The 4-fluorophenyl group provides a Hammett σp of +0.06—a subtle electron-withdrawing effect weaker than chlorine (σp +0.23) but distinct from hydrogen (σp 0.00) [2]. This enables synthetic access to cannabinoid modulators occupying a unique electronic SAR space that cannot be reached using the 4-chlorophenyl, 2,4-dichlorophenyl, or unsubstituted phenyl intermediates. Programs pursuing subtype-selective CB2 agonists with minimized CB1 off-target liability should prioritize this building block [3].

Building Block for Fragment-Based Drug Discovery Targeting CRAC Channels or Cannabinoid Receptors

As a carboxylic acid handle on a rigid, three-dimensional scaffold, this compound is suited for fragment-based screening approaches where the cyclohepta[c]pyrazole core has demonstrated relevance as a CRAC channel blocker amide precursor . The 4-fluorophenyl substituent provides a balanced solubility signal (intermediate logP) relative to the sparingly soluble dichloro analog, facilitating biochemical assay compatibility at fragment screening concentrations (typically 100–500 µM).

Metabolic Stability Optimization in Early Lead Series

For programs where rapid in vitro clearance of unsubstituted phenyl derivatives has been observed (likely due to para-hydroxylation), replacing the N1-phenyl hydrogen with fluorine blocks this metabolic soft spot without substantially increasing lipophilicity, as evidenced by the Hansch π difference of +0.14 for F versus +0.71 for Cl [2]. This makes the 4-fluorophenyl analog the intermediate of choice for synthesizing metabolically stabilized amide leads that retain favorable physicochemical properties.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.